(1-cyclopropyl-1H-benzo[d]imidazol-5-yl)methanamine
Description
(1-cyclopropyl-1H-benzo[d]imidazol-5-yl)methanamine is a benzimidazole derivative featuring a cyclopropyl substituent at the 1-position and a methanamine group at the 5-position. Benzimidazoles are privileged scaffolds in medicinal chemistry due to their versatility in binding biological targets, such as enzymes and receptors.
Properties
IUPAC Name |
(1-cyclopropylbenzimidazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-6-8-1-4-11-10(5-8)13-7-14(11)9-2-3-9/h1,4-5,7,9H,2-3,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAYNWSNVPBXEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C2C=CC(=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include (1-cyclopropyl-1h-benzo[d]imidazol-5-yl)methanamine, have a broad range of biological properties and can interact with various biological targets.
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Analysis
Biochemical Properties
(1-cyclopropyl-1H-benzo[d]imidazol-5-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, benzimidazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in DNA replication and repair, such as topoisomerases. Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also affects the expression of genes involved in cell survival and apoptosis, thereby modulating cellular responses to stress and damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. This compound has been shown to inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under physiological conditions, but it can undergo degradation over time, leading to the formation of inactive metabolites. Long-term exposure to this compound has been shown to cause changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as anti-inflammatory and antitumor activities. At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of dose optimization to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The effects of this compound on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as organic cation transporters. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its binding affinity to plasma proteins and its ability to cross biological barriers.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity.
Biological Activity
(1-Cyclopropyl-1H-benzo[d]imidazol-5-yl)methanamine is a novel compound that falls under the category of benzimidazole derivatives, which are known for their diverse biological activities. This compound features a unique cyclopropyl group that enhances its pharmacological properties, making it a subject of interest in medicinal chemistry. The following sections detail the biological activity, synthesis, and potential applications of this compound, supported by relevant data and case studies.
- Chemical Formula : C_{12}H_{12}N_{4}
- Molecular Weight : Approximately 202.26 g/mol
- Structure : The compound consists of a benzimidazole core fused with a cyclopropyl group, which contributes to its unique steric and electronic characteristics.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. The following subsections summarize its key biological activities:
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess notable antimicrobial properties against various bacterial strains. For instance, in vitro tests have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0048 mg/mL |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These results indicate that the compound may serve as a promising candidate for developing new antimicrobial agents, particularly in light of increasing antibiotic resistance .
Anticancer Activity
The benzimidazole derivatives have been extensively studied for their potential in cancer therapy. Research has identified this compound as a potential inhibitor of specific cancer-related pathways. For example, it has been evaluated for its ability to inhibit the BCL6 protein, which is implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL). In vitro assays have shown that this compound can significantly reduce BCL6 levels, suggesting its potential as an anticancer agent .
Case Studies
Several studies have explored the biological activities of related benzimidazole compounds:
- Pseudomonas aeruginosa Inhibition : A study focused on the design and synthesis of new benzimidazole-based inhibitors targeting quorum sensing in Pseudomonas aeruginosa. The findings highlighted that structural modifications could enhance inhibitory activity significantly, with some derivatives showing IC50 values as low as 3.2 μM .
- BCL6 Inhibition : Another study demonstrated that specific benzimidazole derivatives could induce rapid degradation of BCL6 in lymphoma models, indicating their therapeutic potential against certain malignancies .
Synthesis Methods
The synthesis of this compound typically involves multi-step processes including:
- Nucleophilic substitutions
- Cyclization reactions
These methods yield various derivatives that can be further evaluated for biological activity.
Scientific Research Applications
The compound (1-cyclopropyl-1H-benzo[d]imidazol-5-yl)methanamine has been the subject of various scientific investigations due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activity, synthesis, and case studies that illustrate its utility in different fields.
Chemical Overview
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula: C12H13N3
- Molecular Weight: 199.25 g/mol
- CAS Number: 1266789-96-1
This compound features a benzimidazole core, which is known for its diverse biological activities, particularly in medicinal chemistry.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
- Anticancer Activity: Research indicates that derivatives of benzimidazole compounds exhibit significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis and cell cycle arrest. For instance, a study demonstrated its efficacy against human cancer cell lines with IC50 values indicating potent activity.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its mechanism involves disrupting microbial cell membranes and inhibiting key metabolic pathways.
- Bacterial Inhibition: Case studies have reported that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) tests have shown values ranging from 16 to 64 µg/mL against various strains, indicating its potential as a lead compound for developing new antibiotics.
Neurological Applications
Recent studies have explored the potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases.
- Neuroprotection: Research has indicated that this compound can protect neuronal cells from oxidative stress-induced damage. This property suggests its potential use in treating conditions such as Alzheimer's disease or Parkinson's disease.
Table: Summary of Biological Activities
Detailed Findings
-
Anticancer Activity:
- A study conducted on various human cancer cell lines reported that the compound induced apoptosis through caspase activation pathways, with IC50 values suggesting significant potency against breast and colon cancer cells.
-
Antimicrobial Efficacy:
- In vitro tests showed that the compound effectively inhibited bacterial growth, with notable activity against resistant strains of bacteria, making it a candidate for further development in antibiotic therapies.
-
Neuroprotective Effects:
- In models simulating oxidative stress conditions, the compound demonstrated a reduction in reactive oxygen species (ROS) levels, indicating its potential utility in neurodegenerative disease treatment strategies.
Comparison with Similar Compounds
Compound 4a (N-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)benzo[d][1,3]-dioxole-5-carboxamide)
- Structure : Features a trifluoromethyl group at the 2-position and a carboxamide-linked dioxole ring at the 5-position.
- Activity: Demonstrates potent antileishmanial activity (IC₅₀ = 0.78 μM against L. donovani amastigotes), outperforming standard drugs. The trifluoromethyl group likely enhances lipophilicity and target affinity .
- Comparison : The cyclopropyl group in the target compound may offer similar metabolic stability but with reduced steric bulk compared to the trifluoromethyl group. This could improve membrane permeability or reduce off-target interactions.
N-Benzyl-N-[(1-trityl-1H-imidazol-5-yl)methyl]amine
- Structure : Contains a trityl (triphenylmethyl) protecting group on the imidazole and a benzylamine side chain.
- Properties : The bulky trityl group may hinder solubility or binding but provides steric protection during synthesis.
Anti-inflammatory Benzimidazole Derivatives (15a–15c)
- Structure : Alkyl chains (butyl, pentyl, hexyl) at the 1-position and methanesulfonamide at the 5-position.
- Activity : Longer alkyl chains correlate with increased anti-inflammatory efficacy (e.g., 97.62% edema reduction for hexyl derivative vs. 75% for indomethacin).
Functional Group Influence on Target Interactions
(E)-3-(1-Methyl-1H-benzo[d]imidazol-5-yl)-N-phenethylacrylamide
- Structure : Methyl group at the 1-position and an acrylamide-phenethyl group at the 5-position.
- Synthesis : Water-mediated reaction emphasizes eco-friendly approaches.
- Comparison: The methanamine group in the target compound may engage in stronger hydrogen bonding (vs.
Hydrogen Bonding and Crystallinity
The methanamine group in the target compound can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets or influencing crystal packing. In contrast, sulfonamide (e.g., 15a–15c) or carboxamide (e.g., 4a) groups prioritize acceptor properties. Cyclopropane’s rigid structure may also reduce conformational flexibility, enhancing binding specificity .
Preparation Methods
General Synthetic Strategy
The preparation of substituted benzimidazoles such as (1-cyclopropyl-1H-benzo[d]imidazol-5-yl)methanamine commonly involves:
- Formation of the benzimidazole ring via cyclization reactions.
- Introduction of substituents through nucleophilic aromatic substitution (SN2) or amination reactions.
- Purification by chromatographic techniques.
Specific Method from Patent Literature
A detailed preparation method for 1-cyclopropyl-5-nitro-1H-benzo[d]imidazole, a key intermediate, was reported in a patent (US10787420B2) with subsequent reduction to the corresponding amine derivative:
Step 1: Formation of 1-cyclopropyl-5-nitro-1H-benzo[d]imidazole
- Reactants: (E)-N′-(2-fluoro-5-nitrophenyl)-N,N-dimethylformamidine and cyclopropylamine.
- Solvent: Dimethyl sulfoxide (DMSO).
- Reaction conditions: Heated at 150°C for 2 hours with stirring under an air condenser.
- Workup: After cooling, the mixture is extracted with ethyl acetate, washed with saturated salt water and water, dried over anhydrous sodium sulfate.
- Purification: Silica gel column chromatography.
- Yield: Approximately 57%.
Step 2: Reduction to this compound
- The nitro group is typically reduced to the amine using standard reduction methods (e.g., catalytic hydrogenation or chemical reduction with tin(II) chloride or iron in acidic medium).
- The amine product is isolated and purified similarly by extraction and chromatography.
This method highlights the use of nucleophilic aromatic substitution of a fluoronitrobenzene derivative with cyclopropylamine to introduce the cyclopropyl group at the 1-position, followed by reduction of the nitro group to the primary amine at the 5-position.
Alternative Approaches and Reaction Conditions
- Variations in amine nucleophiles allow the synthesis of different substituted benzimidazoles by similar SN2 displacement of fluorine on nitro-substituted aromatic precursors.
- Reaction temperatures range from 150°C to 170°C, with reaction times between 1 to 3 hours depending on the amine used.
- Solvents used include DMSO and dimethylacetamide (DMA), which facilitate the nucleophilic substitution and solubilize reactants.
- Purification is consistently achieved by silica gel chromatography after solvent removal by rotary evaporation.
Data Table Summarizing Key Preparation Parameters
| Step | Reactants / Reagents | Solvent | Temperature (°C) | Time (hrs) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | (E)-N′-(2-fluoro-5-nitrophenyl)-N,N-dimethylformamidine + cyclopropylamine | DMSO | 150 | 2 | 57 | SN2 reaction to form 1-cyclopropyl-5-nitro-benzimidazole |
| 2 | Reduction of nitro intermediate to amine | Various (e.g., catalytic hydrogenation) | Ambient to mild heating | 2-4 | Variable | Standard nitro group reduction methods |
| 3 | Workup and purification | Ethyl acetate, silica gel chromatography | N/A | N/A | N/A | Extraction and column chromatography |
Research Findings and Analysis
- The reaction mechanism primarily involves nucleophilic aromatic substitution where the amine attacks the fluoronitrobenzene derivative, displacing fluorine and forming the benzimidazole ring upon cyclization.
- The high reaction temperature and polar aprotic solvents like DMSO or DMA are critical for facilitating the substitution and ring closure.
- The yields reported (~54-57%) indicate moderate efficiency, with purification steps necessary to isolate the desired product.
- The nitro group reduction step is standard in synthetic organic chemistry, and conditions can be optimized based on scale and available equipment.
- The method is versatile, allowing the incorporation of various amines to generate a library of benzimidazole derivatives for medicinal chemistry applications.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (1-cyclopropyl-1H-benzo[d]imidazol-5-yl)methanamine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves cyclopropane introduction via alkylation of benzimidazole precursors followed by amine functionalization. Key steps include:
- Condensation of 1,2-diaminobenzene derivatives with cyclopropane-containing aldehydes under acidic conditions (e.g., HCl catalysis) to form the benzimidazole core .
- Use of lanthanum chloride (LaCl₃) as a catalyst to enhance regioselectivity and reduce side reactions during cyclopropane formation .
- Purification via column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate the methanamine derivative, ensuring >95% purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should discrepancies in NMR data be addressed?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl₃, focusing on the cyclopropyl (δ 1.2–1.5 ppm) and methanamine (δ 3.3–3.7 ppm) protons. Overlapping signals may require 2D NMR (COSY, HSQC) .
- Mass Spectrometry : High-resolution MS (TOF or Q-TOF) confirms molecular weight (e.g., [M+H]+ at m/z ~218) and detects impurities .
- Resolution of Conflicts : Contradictory NMR data may arise from tautomerism or solvent effects. Compare spectra across solvents (DMSO vs. CDCl₃) and validate with computational chemical shift predictions .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?
- Methodological Answer :
- Computational Setup : Use B3LYP/6-31G(d,p) basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) for reactivity insights .
- Charge Distribution : Analyze Mulliken charges to identify nucleophilic (methanamine nitrogen) and electrophilic (cyclopropyl carbons) sites .
- Validation : Compare computed IR/Raman spectra with experimental data to refine force fields .
Q. What hydrogen-bonding patterns dominate in its crystalline form, and how do they influence physicochemical stability?
- Methodological Answer :
- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., N–H···N or N–H···O motifs). The methanamine group often acts as a donor, while benzimidazole nitrogens accept bonds .
- Impact on Stability : Strong intra-/intermolecular H-bonds (e.g., R₂²(8) motifs) enhance thermal stability but reduce solubility. Solubility can be improved via co-crystallization with carboxylic acids .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for pH/temperature variations. Use orthogonal assays (e.g., fluorescence-based and SPR) to confirm binding affinity .
- Purity Checks : HPLC-MS quantifies impurities (e.g., cyclopropane-opening byproducts) that may skew IC₅₀ values .
- Statistical Validation : Apply multivariate analysis (ANOVA) to identify outliers and validate reproducibility .
Q. What strategies are effective for designing derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- SAR Studies : Modify the cyclopropyl group (e.g., fluorination) to improve metabolic stability or the methanamine moiety for better blood-brain barrier penetration .
- PROTAC Integration : Conjugate the compound to E3 ligase binders (e.g., thalidomide analogs) to enable targeted protein degradation, leveraging its benzimidazole core as a warhead .
- ADMET Prediction : Use tools like SwissADME to predict logP (target <3) and CYP450 inhibition risks .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental results in drug-likeness studies?
- Methodological Answer :
- Re-evaluate Models : Adjust DFT functionals (e.g., switch from B3LYP to M06-2X) for better agreement with experimental logD or pKa values .
- Experimental Replication : Repeat synthesis/characterization under controlled conditions (e.g., inert atmosphere) to exclude oxidation artifacts .
- Collaborative Validation : Cross-verify data with independent labs using shared protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
